molecular formula C8H12O2 B065165 (E)-4-Octene-2,3-dione CAS No. 190512-44-8

(E)-4-Octene-2,3-dione

Cat. No. B065165
M. Wt: 140.18 g/mol
InChI Key: OGKBEVADAJWXFZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Octene-2,3-dione, also known as 2,3-octanedione, is a yellowish liquid that is commonly used as a flavoring agent and a fragrance in the food and cosmetic industry. However, it has also shown potential as a chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. In

Scientific Research Applications

(E)-4-Octene-2,3-dione has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been used as a starting material for the synthesis of various drugs, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry. In addition, (E)-4-Octene-2,3-dione has been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.

Mechanism Of Action

The mechanism of action of (E)-4-Octene-2,3-dione is not fully understood, but it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These mechanisms of action are thought to be responsible for the biological activity of (E)-4-Octene-2,3-dione.

Biochemical And Physiological Effects

(E)-4-Octene-2,3-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant, antimicrobial, and anticancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that (E)-4-Octene-2,3-dione can reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-4-Octene-2,3-dione in lab experiments include its high yield and purity, its versatility as a starting material for the synthesis of various compounds, and its potential as a chiral auxiliary and ligand. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.

Future Directions

There are several future directions for the research and development of (E)-4-Octene-2,3-dione. One potential direction is the synthesis of novel compounds with improved biological activity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new synthetic methods and the optimization of existing methods could lead to more efficient and sustainable production of (E)-4-Octene-2,3-dione.

Synthesis Methods

The synthesis of (E)-4-Octene-2,3-dione can be achieved through various methods, including the oxidation of 2-octanol, the aldol condensation of acetaldehyde with acetone, and the reaction of 1,3-cyclohexanedione with ethylene. However, the most common method involves the condensation of acetylacetone with ethyl vinyl ether in the presence of a base catalyst, which yields (E)-4-Octene-2,3-dione with a high yield and purity.

properties

CAS RN

190512-44-8

Product Name

(E)-4-Octene-2,3-dione

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-oct-4-ene-2,3-dione

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

OGKBEVADAJWXFZ-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/C(=O)C(=O)C

SMILES

CCCC=CC(=O)C(=O)C

Canonical SMILES

CCCC=CC(=O)C(=O)C

synonyms

4-Octene-2,3-dione, (E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.